1,3,5,7-Naphthalenetetrasulfonic acid

Description

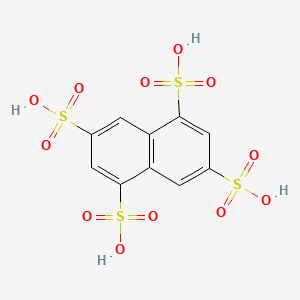

1,3,5,7-Naphthalenetetrasulfonic acid (hypothetical structure based on nomenclature rules) is a highly sulfonated derivative of naphthalene, featuring four sulfonic acid groups (-SO₃H) at the 1, 3, 5, and 7 positions.

Properties

CAS No. |

6654-67-7 |

|---|---|

Molecular Formula |

C10H8O12S4 |

Molecular Weight |

448.4 g/mol |

IUPAC Name |

naphthalene-1,3,5,7-tetrasulfonic acid |

InChI |

InChI=1S/C10H8O12S4/c11-23(12,13)5-1-7-8(10(3-5)26(20,21)22)2-6(24(14,15)16)4-9(7)25(17,18)19/h1-4H,(H,11,12,13)(H,14,15,16)(H,17,18,19)(H,20,21,22) |

InChI Key |

SITVNOOPPBSYNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on trisulfonic and disulfonic naphthalene derivatives, which serve as analogs for comparative analysis. Key differences in properties, synthesis, and regulatory status are outlined below.

Table 1: Structural and Basic Properties

Table 2: Physical and Regulatory Properties

Key Comparative Insights

Acidity and Solubility: Trisulfonic acids (e.g., 1,3,5-naphthalenetrisulfonic acid) exhibit stronger acidity (pKa <1) and higher water solubility than disulfonic acids (pKa ~1–2) due to the increased number of -SO₃H groups .

Synthesis and Derivatives: Trisulfonic acids are synthesized via sulfonation of naphthalene with oleum or sulfur trioxide, followed by purification . Derivatives like K acid and suramin highlight their role in bioactive compound synthesis . Amino-substituted disulfonic acids (e.g., 7-Amino-1,3-naphthalenedisulfonic acid) are intermediates in azo dyes, leveraging sulfonic groups for solubility and chromophore stability .

Regulatory and Safety Profiles :

- 1,3,5-Naphthalenetrisulfonic acid is subject to Significant New Use Rules (SNUR) under the U.S. EPA, requiring workplace controls (e.g., NIOSH-approved respirators) due to risks of eye irritation and toxicity .

- Disulfonic acids lack stringent regulatory mentions in the evidence, suggesting lower hazard profiles .

Industrial Applications: Trisulfonic acids are used in explosives (e.g., polymer-bonded explosives) and specialty chemicals, where thermal stability and compatibility with polymers like PTFE are critical . Disulfonic acids are more common in dyes and pharmaceuticals, as seen in amino derivatives listed in commercial catalogs .

Q & A

Q. What validation protocols ensure reproducibility in sulfonic acid synthesis?

- Methodological Answer : Implement a three-step validation: (i) Internal validation : Replicate syntheses in triplicate under identical conditions. (ii) Cross-lab validation : Share protocols with collaborating labs to test inter-laboratory variability. (iii) Analytical validation : Use orthogonal techniques (e.g., NMR + ICP-MS for sulfur quantification) to confirm product identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.